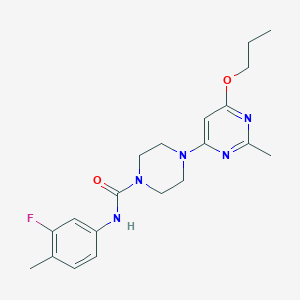
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H26FN5O2 and its molecular weight is 387.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential applications in neuropharmacology. This article reviews its biological activity, focusing on receptor binding affinities, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula: C₂₄H₂₃F N₄O₂
- Molecular Weight: 430.5 g/mol
The structural features include a piperazine core linked to a pyrimidine derivative and a fluorinated aromatic moiety, which are crucial for its biological activity.
Receptor Binding Affinity
Research has demonstrated that this compound exhibits selective binding to dopamine receptors, specifically the D3 receptor subtype. The binding affinities are measured using the inhibition constant (Ki), with values indicating high selectivity over D2 receptors.
| Compound | Receptor Type | Ki (nM) | Selectivity |
|---|---|---|---|
| This compound | D3R | 2.6 | High |
| Reference Compound A | D2R | 393 | Low |
This selectivity is significant for developing treatments for neuropsychiatric disorders, where modulation of D3 receptors may provide therapeutic benefits without the side effects associated with D2 receptor activation .
The compound's mechanism involves interaction with the dopamine receptor's extracellular loops, particularly the E2 loop, which plays a critical role in ligand binding. Studies indicate that modifications to the carboxamide group can drastically alter binding affinities, highlighting the importance of this functional group in maintaining selectivity for D3 receptors .
Case Study 1: Neuropharmacological Evaluation
In a study evaluating various derivatives of piperazine-based compounds, this compound was found to exhibit superior binding affinity to D3 receptors compared to its analogs. This was attributed to the fluorine substitution on the aromatic ring, which enhances lipophilicity and receptor interaction.
Case Study 2: In Vivo Efficacy
In vivo studies conducted on rodent models demonstrated that administration of this compound resulted in significant behavioral changes consistent with dopamine receptor modulation. The results indicated potential applications in treating conditions such as schizophrenia and Parkinson’s disease, where dopamine signaling is disrupted .
属性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2/c1-4-11-28-19-13-18(22-15(3)23-19)25-7-9-26(10-8-25)20(27)24-16-6-5-14(2)17(21)12-16/h5-6,12-13H,4,7-11H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISHFLBFKWAIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














